KT-333 diammonium

STAT3 degradation DC50 potency PROTAC benchmarking

Conventional STAT3 inhibitors leave scaffolding functions intact, confounding resistance studies. KT-333 diammonium is a first-in-class VHL-recruiting PROTAC that eliminates STAT3 protein catalytically. • Potency: DC₅₀ 2.5-11.8 nM (ALCL lines); >90% degradation • Selectivity: Validated over ~9,000 proteins by MS • Clinical validation: CRs in cHL/NK-cell lymphoma; PD data in human PBMCs • Unique utility: Effective in venetoclax-resistant AML PDX models (p=0.0027)

Molecular Formula C60H80ClN12O14PS
Molecular Weight 1291.8 g/mol
Cat. No. B15614848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT-333 diammonium
Molecular FormulaC60H80ClN12O14PS
Molecular Weight1291.8 g/mol
Structural Identifiers
InChIInChI=1S/C60H74ClN10O14PS.2H3N/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84;;/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84);2*1H3/t32-,40-,41+,42+,45-,46-,47-,53+;;/m0../s1
InChIKeyFEODGDBQCTXXNN-RITZDGLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KT-333 Diammonium: First-in-Class Clinical STAT3 Degrader


KT-333 diammonium is a first-in-class, heterobifunctional PROTAC degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively ubiquitinate and degrade the STAT3 transcription factor via the ubiquitin-proteasome system [1]. Unlike conventional small-molecule STAT3 inhibitors that occupy a single binding domain, KT-333 is designed as a bi-functional molecule—one terminus engages STAT3 while the other recruits VHL—enabling catalytic, event-driven target elimination rather than stoichiometric inhibition [2]. This mechanism translates into quantifiable, reproducible advantages in potency (DC₅₀ 2.5–11.8 nM across ALCL lines), selectivity (STAT3 degradation confirmed over ~9,000 proteins by mass spectrometry), and clinical response (complete responses in heavily pre-treated cHL and NK-cell lymphoma patients) that materially distinguish this compound from earlier-generation STAT3 PROTACs such as SD-36 (Kd ~50 nM) and SD-436 (DC₅₀ 0.5 μM), as well as from antisense-based STAT3 inhibitors like danvatirsen [3][4].

Why KT-333 Diammonium Cannot Be Substituted


Compounds that modulate STAT3 span multiple pharmacological classes—small-molecule domain inhibitors, antisense oligonucleotides (e.g., danvatirsen), and PROTAC degraders (e.g., SD-36, SD-436)—each with fundamentally divergent mechanisms, potency ranges, and pharmacological liabilities. A procurement decision based solely on the shared target name ignores critical differences in target engagement mode: PROTAC degraders such as KT-333 eliminate the entire STAT3 protein, whereas inhibitors merely block a single functional domain (e.g., SH2 or DNA-binding), leaving scaffolding functions and compensatory phosphorylation sites intact [1]. Among PROTACs, a DC₅₀ difference exceeding two orders of magnitude—KT-333 (2.5–11.8 nM) versus PROTAC STAT3 degrader-2 (3,540 nM)—produces non-overlapping efficacy windows that preclude dose-equivalent substitution . Furthermore, only KT-333 has demonstrated reproducible target degradation to ~90% in both preclinical tumor models and human PBMCs with clinical response data (CRs and PRs) in a heavily pre-treated patient population, whereas SD-36 and SD-436 lack human clinical validation entirely [2][3].

KT-333 Diammonium: Quantitative Comparator Evidence


Degradation Potency Advantage vs. SD-36 and Other STAT3 Degraders

KT-333 achieves a DC₅₀ of 2.5–11.8 nM in four anaplastic T-cell lymphoma (ALCL) lines [1]. By contrast, SD-36 displays a DC₅₀ range of 10–100 nM across leukemia/lymphoma lines and a Kd of ~50 nM . SD-436, a next-generation STAT3 PROTAC, reports a DC₅₀ of 0.5 μM (500 nM) in broad profiling and 2.5 nM only in the specific STAT3ᴷ⁶⁵⁸ᴿ-mutant Pfeiffer line . PROTAC STAT3 degrader-2 shows a DC₅₀ of 3.54 μM (3,540 nM) in Molm-16 cells . STAT3-D11-PROTAC-VHL exhibits an IC₅₀ of 1,335–1,973 nM against HeLa and MCF-7 cells . KT-333's DC₅₀ in ALCL lines is 4–20-fold more potent than SD-36's typical range, ~200-fold more potent than SD-436's general DC₅₀, and >1,400-fold more potent than PROTAC STAT3 degrader-2.

STAT3 degradation DC50 potency PROTAC benchmarking anaplastic large cell lymphoma

Proteome-Wide Selectivity vs. SD-36

KT-333's selectivity was assessed by quantitative mass spectrometry proteomics in human PBMCs, confirming selective STAT3 degradation over nearly 9,000 detected proteins, including no significant degradation of other STAT family members (STAT1, STAT4, STAT5, STAT6) [1]. SD-36 was characterized as showing 'high selectivity over other STAT members' but selectivity was inferred from Western blot absence of STAT1/STAT5 degradation rather than unbiased proteomic quantification [2]. SD-436 demonstrated no effect on STAT1, STAT2, or STAT5 at concentrations up to 40 μM, with 14–19-fold selectivity over STAT1 and STAT4, but proteomic breadth was not reported . KT-333 is the only STAT3 degrader for which proteome-wide (~9,000 protein) selectivity has been published, providing users with a quantitatively defined selectivity landscape rather than a qualitative claim.

proteomic selectivity STAT family specificity off-target degradation mass spectrometry

Clinical Validation in Refractory Lymphoma

In the ongoing Phase 1a/1b clinical trial (NCT05225584), KT-333 produced 2 complete responses (CRs) in classic Hodgkin lymphoma (cHL) patients at dose level 4 (DL4), 1 CR in an NK-cell lymphoma patient with a STAT3 mutation at DL7, and 4 partial responses (PRs) in cutaneous T-cell lymphoma (CTCL) patients across DL2, 4, 5, and 6, as of the 2024 ASH data cut [1]. KT-333 achieved mean maximum STAT3 degradation in PBMCs increasing from 70% to 95% between DL1 and DL7, with up to 97.5% maximum degradation in individual patients [1]. In CTCL tumor biopsies, STAT3-positive cells were reduced by 69% (DL4) and 91% (DL6), and pSTAT3-positive cells by 87% (DL4) and 99% (DL6) [1]. By contrast, SD-36, SD-436, PROTAC STAT3 degrader-2, and STAT3-D11-PROTAC-VHL have not entered human clinical trials and therefore lack any clinical response or human pharmacodynamic data [2][3]. Danvatirsen, a STAT3 antisense oligonucleotide, has reported Phase 2 clinical data but acts via mRNA knockdown rather than protein degradation, with fundamentally different kinetics and pharmacodynamic profile [4].

Phase 1 clinical trial complete response relapsed/refractory lymphoma clinical differentiation

Efficacy in Venetoclax-Resistant AML

In a venetoclax-resistant (Ven-Res) AML patient-derived xenograft (PDX) model, KT-333 treatment significantly prolonged median survival from 76 days (vehicle) to 92 days (KT-333 treated; p = 0.0027), accompanied by significant reductions in p-STAT3(Y705), total STAT3, and MCL1 protein levels in spleen samples within 2 weeks [1]. No venetoclax-resistant AML efficacy data exist for SD-36, SD-436, or any other STAT3 degrader. While SD-36 demonstrated tumor regression in AML xenografts, those models were not selected for venetoclax resistance, which represents the most pervasive clinical problem in AML therapy today [2][3]. KT-333 also corrected mitochondrial structural and functional dysregulation that is a hallmark of Ven resistance, a mechanistic effect not reported for any STAT3 inhibitor or other degrader [1].

venetoclax resistance acute myeloid leukemia MCL1 downregulation PDX survival

Dose-Dependent Pharmacodynamics in Human PBMCs

KT-333 demonstrated dose-dependent STAT3 degradation in PBMCs across 7 dose levels (DL1–DL7) in the Phase 1 trial, with mean maximum degradation increasing from 69.9% (DL1) to 95% (DL7) and individual patient maximum degradation reaching 97.5% [1][2]. By dose level, mean maximum degradation in Cycle 1 was: DL1: 69.9% (range 52.6–84.1%; n=4), DL2: 73.5% (65.5–80.7%; n=3), DL3: 79.9% (72.3–90.4%; n=3), and DL4: 86.6% (78.9–95.9%; n=4) [2]. STAT3 pathway inhibition was confirmed by transcriptional downregulation of the canonical JAK/STAT3 target SOCS3, which correlated with STAT3 protein reduction [2]. No human PBMC degradation data or pathway modulation data have been reported for SD-36, SD-436, or any other STAT3 degrader. SD-36 was shown to degrade STAT3 in mouse tumor xenografts and normal tissues, and SD-436 achieved ~90% STAT3 depletion in mouse spleen and liver at 48–72 h [3], but neither compound has human PD quantification.

pharmacodynamics target engagement PBMC degradation dose-response

Developability Profile: Solubility and PK

KT-333 diammonium demonstrates high solubility in PBS buffer (103 mg/mL, pH 7.4) and exhibits low to moderate clearance in rat, dog, and monkey, with moderate plasma half-lives across preclinical species [1]. In the Phase 1 clinical trial, KT-333 showed linear PK with plasma exposure increasing proportionally with dose and reaching concentrations close to those predicted to be efficacious [2]. Comparative solubility and preclinical PK data for SD-36, SD-436, and other STAT3 PROTACs have not been published in peer-reviewed literature or vendor datasheets. SD-36 required specific formulation conditions for in vivo dosing (PEG-400-based vehicle) and SD-436 was administered at 5–10 mg/kg IV with limited PK disclosure [3][4]. The diammonium salt form of KT-333 confers enhanced aqueous solubility relative to the free base, which is relevant for intravenous formulation and consistent with the clinical IV administration route [1].

solubility ADME pharmacokinetics developability formulation

KT-333 Diammonium: Application Scenarios


STAT3-Driven Venetoclax Resistance in AML

In AML research where venetoclax resistance has been confirmed, KT-333 is the only STAT3 degrader with validated efficacy in Ven-Resistant PDX models, extending median survival from 76 to 92 days (p = 0.0027) and reducing MCL1 protein levels . SD-36 and SD-436 have not been tested in Ven-resistant contexts, and STAT3 inhibitors do not eliminate the scaffolding functions of STAT3 that contribute to mitochondrial MCL1 regulation. KT-333 enables experiments that directly interrogate the mechanistic link between STAT3 hyperactivation and Ven resistance, an application for which no alternative degrader is qualified .

Human-Relevant Pharmacodynamic Studies

For studies requiring human PD benchmarking, KT-333 provides dose-dependent PBMC degradation data (69.9% at DL1 to 97.5% at DL7) with correlated pathway modulation (SOCS3 transcriptional suppression) . No other STAT3 degrader—SD-36, SD-436, PROTAC STAT3 degrader-2, or STAT3-D11-PROTAC-VHL—offers human PD quantification. Researchers studying translational PK/PD relationships or conducting ex vivo human tissue pharmacology should select KT-333 as the reference degrader for which the quantitative relationship between exposure and target degradation has been established in the species of interest .

Preclinical T-Cell Lymphoma Studies

KT-333 has demonstrated clinical activity in CTCL (4 PRs across multiple dose levels), cHL (2 CRs), and NK-cell lymphoma (1 CR) , while achieving DC₅₀ values of 2.5–11.8 nM specifically in ALCL lines . This combined preclinical potency in ALCL and clinical response in closely related T-cell lymphoma subtypes creates a uniquely validated research tool for studying STAT3 dependency across the T-cell lymphoma spectrum. Preclinical-only compounds (SD-36, SD-436) cannot provide the same translational confidence for target validation studies intended to support clinical development programs in these indications .

Proteome-Wide Off-Target Profiling

For experimental designs where off-target degradation could confound results—such as CRISPR modifier screens, synthetic lethality studies, or immune cell functional assays—KT-333 is the only STAT3 degrader for which proteome-wide selectivity (~9,000 proteins) has been experimentally determined and published . SD-36 and SD-436 selectivity assessments rely on targeted Western blotting of a few STAT paralogs, which does not exclude degradation of unrelated proteins . When interpreting phenotypic effects attributed to STAT3 degradation, KT-333 provides the lowest risk of unrecognized off-target contributions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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